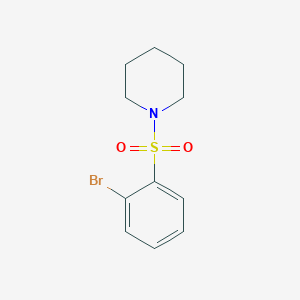
1-((2-Bromophenyl)sulfonyl)piperidine
Overview
Description
1-(2-Bromophenyl)sulfonyl)piperidine, also known as 1-BPSP, is a heterocyclic organic compound belonging to the class of piperidines. It is a colorless solid with a molecular formula of C10H13BrNO2S and a molecular weight of 285.2 g/mol. 1-BPSP is used in a variety of scientific research applications, including drug discovery, organic synthesis, and medicinal chemistry.
Scientific Research Applications
Anticancer Agents Synthesis :
- Piperidine derivatives, including those related to "1-((2-Bromophenyl)sulfonyl)piperidine", have been synthesized and evaluated for their potential as anticancer agents. Compounds with a 1,3,4-oxadiazole structure appended to a piperidine core showed promising results against cancer cells (Rehman et al., 2018).
Antimicrobial Activity :
- Derivatives of "this compound" have shown potent antimicrobial activities. For instance, compounds synthesized from piperidine and sulfonyl chlorides exhibited significant growth inhibition against various bacterial strains (Vinaya et al., 2009).
Enzyme Inhibition :
- Piperidine sulfonamide derivatives have been evaluated for their ability to inhibit enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, which are significant for various therapeutic applications, including Alzheimer's disease (Khalid et al., 2013).
Antioxidant Capacity :
- Some synthesized sulfonyl hydrazone compounds containing piperidine structures have demonstrated notable antioxidant activities, which could be beneficial in the treatment of diseases caused by oxidative stress (Karaman et al., 2016).
Diabetes Treatment :
- Piperidine-based sulfonamides have been synthesized and tested for their potential in treating type II diabetes, showing promising results as inhibitors of the α-glucosidase enzyme, a target for diabetes management (ur-Rehman et al., 2018).
Synthesis of Heterocyclic Compounds :
- "this compound" and its derivatives have been used in the synthesis of various heterocyclic compounds with potential biological activities. These include pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives (Ammar et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1-(2-bromophenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJWVAUVIDEPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650047 | |
| Record name | 1-(2-Bromobenzene-1-sulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951883-98-0 | |
| Record name | 1-(2-Bromobenzene-1-sulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)
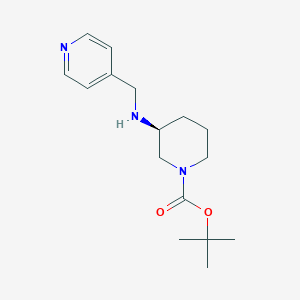



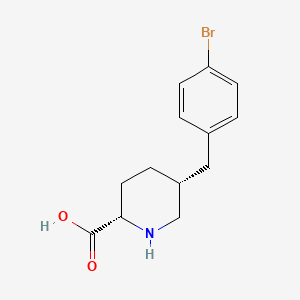

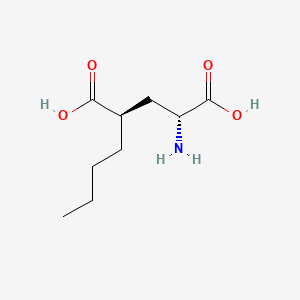


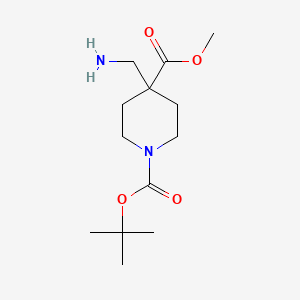

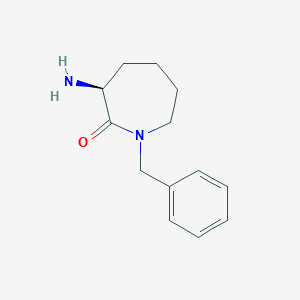
![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)